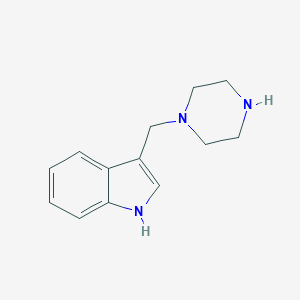

3-(piperazin-1-ylmethyl)-1H-indole

Description

Properties

IUPAC Name |

3-(piperazin-1-ylmethyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-2-4-13-12(3-1)11(9-15-13)10-16-7-5-14-6-8-16/h1-4,9,14-15H,5-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTNAIHGOFCMOPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 3-(Piperazin-1-ylmethyl)-1H-indole and its Analogues

The construction of the this compound core is typically achieved through several established synthetic routes. These methods offer reliable and efficient ways to access the target compound and its closely related analogues.

Mannich Reaction Approaches

The Mannich reaction is a cornerstone in the synthesis of 3-aminomethylindoles, including this compound. ias.ac.inresearchgate.net This three-component condensation reaction involves an active hydrogen compound (indole), an aldehyde (typically formaldehyde), and a secondary amine (piperazine). wikipedia.org The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile and reacts with the electron-rich C-3 position of the indole (B1671886) nucleus. wikipedia.org

The reaction is versatile and can be performed under various conditions. For instance, the reaction of indole, formaldehyde (B43269), and piperazine (B1678402) can be carried out in a suitable solvent to yield this compound. researchgate.net A study reported the synthesis of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indoles via a Mannich reaction involving 3-methylindole, formaldehyde, and various 4-substituted piperazines, with yields ranging from 38-69%. nih.gov

Electrophilic Aromatic Substitution Reactions on Indole Nucleus

Electrophilic substitution at the C-3 position of the indole ring is a fundamental strategy for introducing the piperazinylmethyl moiety. nih.govbeilstein-journals.org One common approach involves the Vilsmeier-Haack reaction, which utilizes a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to generate a Vilsmeier reagent. youtube.compcbiochemres.com This reagent formylates the indole at the C-3 position, producing indole-3-carboxaldehyde (B46971). youtube.compcbiochemres.com The resulting aldehyde can then be subjected to reductive amination with piperazine. This two-step process, involving formylation followed by reductive amination, provides a reliable route to this compound.

N-Alkylation Strategies for Piperazine Ring Functionalization

N-alkylation of the piperazine ring is a key method for introducing the indolemethyl group. organic-chemistry.orgrsc.org This can be achieved by reacting a pre-formed 3-(halomethyl)-1H-indole, such as 3-(chloromethyl)-1H-indole, with piperazine. The nucleophilic nitrogen of piperazine displaces the halide to form the desired C-N bond. This method is widely used for the synthesis of various N-substituted piperazinylmethylindoles.

Another important N-alkylation strategy is the reductive amination of indole-3-carboxaldehyde with piperazine. mdpi.com This reaction involves the initial formation of an enamine or iminium ion intermediate, which is then reduced in situ to afford the final product. This one-pot procedure is often preferred due to its efficiency and operational simplicity. The synthesis of 1-substituted-4-[4-(1H-indol-3-yl)butyl]piperazines has been achieved through the modification of commercially available 4-(1H-indol-3-yl)butanoic acid, which can be converted to an amide with piperazine and subsequently reduced. researchgate.net

Advanced Synthetic Techniques and Derivatization Strategies

To explore the chemical space around the this compound scaffold, advanced synthetic techniques and derivatization strategies are employed. These methods allow for the introduction of various substituents on both the indole ring and the piperazine moiety, leading to the creation of diverse compound libraries for biological screening.

Introduction of Substituents on the Indole Ring (e.g., Halogenation at C-3)

The indole ring of this compound can be functionalized to introduce a variety of substituents. Halogenation is a common modification, and various reagents can be used to introduce halogens at different positions of the indole nucleus. beilstein-archives.orgresearchgate.net For instance, direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides (NXS) has been developed to synthesize 4-halogenated pyrazole (B372694) derivatives. beilstein-archives.org While not directly on the target molecule, this demonstrates a general strategy for halogenating heterocyclic systems. The synthesis of 3-bromo-2-(trifluoromethyl)-1H-indole has been achieved by reacting 2-(trifluoromethyl)-1H-indole with bromine. nih.gov

Modification of Piperazine N-Substituents

The secondary amine of the piperazine ring in this compound provides a convenient handle for further derivatization. A wide array of substituents can be introduced at the N-4 position of the piperazine ring through various reactions, such as alkylation, acylation, and arylation. rsc.org For example, a series of 1-substituted-4-[4-(1H-indol-3-yl)butyl]piperazines were synthesized by alkylating or arylating the piperazine nitrogen. researchgate.net Similarly, the synthesis of novel piperazine-containing dihydrofuran compounds has been reported, showcasing the versatility of the piperazine moiety in chemical transformations. nih.gov The synthesis of various N-heterocyclic substituted piperazine derivatives has also been explored, highlighting the broad scope of modifications possible at this position. nih.gov

Elongation and Functionalization of Alkyl Linkers

The methylene (B1212753) linker connecting the indole and piperazine rings is a key site for chemical modification. Research has shown that the length and nature of this linker can significantly influence the biological and physical properties of the molecule.

Strategies for the elongation of the alkyl linker often begin with N-alkylation of the indole nitrogen with a bifunctional reagent, such as a haloalkane, which introduces a reactive site for subsequent coupling with the piperazine moiety. For instance, reacting 1H-indole with a 1,n-dihaloalkane can introduce an ω-haloalkyl group at the N-1 position. This intermediate can then be reacted with piperazine or its derivatives to form the desired product with an extended alkyl chain.

Functionalization of the linker can be achieved by using more complex bifunctional reagents or by modifying the linker post-synthesis. For example, the introduction of hydroxyl or carbonyl groups within the linker can provide handles for further chemical transformations or can modulate the compound's polarity and hydrogen bonding capabilities.

The impact of N-alkylation patterning has been studied in related indole derivatives, where varying the length of the N-alkyl chain from methyl to decyl was shown to influence the crystallinity and semiconductor properties of thin films. mdpi.com Longer N-alkyl chains generally led to a higher degree of order and improved hole mobility in organic thin-film transistors. mdpi.com This highlights the importance of the alkyl linker's length in determining the solid-state properties of indole-based compounds.

Chiral Synthesis and Stereochemical Control in Analogues

The introduction of chirality into analogues of this compound is a critical aspect of medicinal chemistry research, as different enantiomers or diastereomers of a compound can exhibit vastly different biological activities. Stereochemical control can be achieved through several synthetic strategies.

One common approach is the use of chiral starting materials. For example, employing a chiral piperazine derivative in the coupling reaction with the indole moiety will result in a chiral product. Alternatively, a chiral auxiliary can be attached to the indole or piperazine ring, guiding the stereochemical outcome of a key bond-forming reaction, and then subsequently removed.

Asymmetric catalysis is another powerful tool for establishing stereocenters. For instance, a metal-catalyzed asymmetric hydrogenation of a suitable prochiral precursor can generate a chiral center with high enantioselectivity. Research on the total synthesis of complex indole alkaloids like malagashanine (B1207701) has showcased the development of highly stereoselective cascade annulation reactions to generate multiple stereocenters in a controlled manner. nih.gov While not directly involving this compound, these advanced methods demonstrate the potential for achieving precise stereochemical control in related systems. nih.gov

The synthesis of bispyrrolidinoindoline diketopiperazine alkaloids, which share structural motifs with piperazine-containing indoles, has also demonstrated methods for achieving stereochemical diversity. nih.gov This is accomplished by selecting appropriate amino acid precursors and utilizing base-induced epimerization to control the relative and absolute configuration of the final products. nih.gov Such strategies could be adapted for the synthesis of chiral analogues of this compound.

Spectroscopic and Structural Characterization Techniques in Synthetic Studies

The unambiguous identification and characterization of newly synthesized derivatives of this compound are paramount. A combination of spectroscopic and analytical techniques is employed to elucidate the molecular structure, confirm the presence of functional groups, verify the elemental composition, and determine the absolute configuration of chiral compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of a typical this compound derivative, characteristic signals would be expected for the protons of the indole ring, the piperazine ring, and the methylene linker. youtube.com The aromatic protons of the indole ring typically appear in the downfield region (around 7-8 ppm), with their splitting patterns providing information about the substitution on the benzene (B151609) portion of the indole. youtube.com The protons on the piperazine ring often show complex splitting patterns in the aliphatic region (around 2-4 ppm), while the methylene linker protons would appear as a singlet or a multiplet depending on the substitution and conformational flexibility. mdpi.com

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton. youtube.com The number of distinct signals indicates the number of non-equivalent carbon atoms. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the attached atoms. For instance, the carbon atoms of the aromatic indole ring will resonate at different frequencies than the sp³-hybridized carbons of the piperazine ring and the methylene linker. youtube.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are often used to establish connectivity between different parts of the molecule. mdpi.comresearchgate.net COSY experiments reveal proton-proton couplings, helping to trace out spin systems within the molecule, while HMBC experiments show correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the entire molecular structure. mdpi.comresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. oregonstate.edulibretexts.org The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of the bonds present.

For a this compound derivative, the IR spectrum would display several key absorption bands. A characteristic N-H stretching vibration for the indole ring is typically observed in the region of 3200-3500 cm⁻¹. libretexts.org The C-H stretching vibrations of the aromatic indole ring and the aliphatic piperazine and linker moieties appear around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively. libretexts.org C-N stretching vibrations, associated with both the indole and piperazine rings, are usually found in the fingerprint region (below 1500 cm⁻¹). libretexts.org If the piperazine ring is substituted with a carbonyl group, a strong C=O stretching band would be prominent around 1650-1750 cm⁻¹. pressbooks.pub

The fingerprint region of the IR spectrum, while complex, provides a unique pattern for a specific compound, which can be used for identification by comparison with a known standard. oregonstate.edu

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. It provides the percentage by mass of each element present (typically carbon, hydrogen, and nitrogen). The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. researchgate.net A close agreement between the experimental and calculated values provides strong evidence for the proposed formula and the purity of the synthesized compound. researchgate.net

For example, for a synthesized derivative of this compound, the elemental analysis would be expected to confirm the ratio of carbon, hydrogen, and nitrogen atoms consistent with its molecular formula.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. nih.gov

For chiral analogues of this compound, X-ray crystallography is particularly valuable as it can unambiguously determine the absolute configuration of the stereocenters, which is crucial for understanding structure-activity relationships. nih.gov The technique provides a detailed picture of the molecule's conformation in the solid state, which can offer insights into its potential interactions with biological targets. nih.gov

The crystal structures of related indole-piperazine derivatives have been reported, revealing details such as the chair conformation of the piperazine ring and the relative orientation of the indole and piperazine moieties. nih.govnih.gov In some cases, intermolecular interactions such as hydrogen bonding and C-H···π interactions have been observed, which stabilize the crystal packing. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for assessing the purity of this compound and for its separation from reaction mixtures and impurities. The method's effectiveness relies on the principle of separating components of a mixture based on their differential interactions with a stationary phase and a mobile phase. For compounds like this compound, which possess both a polar piperazine ring and a less polar indole nucleus, reversed-phase HPLC is a commonly employed technique.

In a typical reversed-phase setup, a non-polar stationary phase, such as a C18 or C8 silica (B1680970) column, is used. The mobile phase is a mixture of a polar organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer. The polarity of the mobile phase is carefully adjusted to achieve optimal separation. Due to the basic nature of the piperazine moiety, an acidic modifier such as formic acid or trifluoroacetic acid is often added to the mobile phase. This addition protonates the amine groups, which helps to produce sharp, symmetrical peaks by minimizing tailing effects caused by interactions with residual silanol (B1196071) groups on the silica support.

The progress of synthetic reactions producing this compound can be monitored using HPLC to track the consumption of reactants and the formation of the product. researchgate.net Furthermore, semi-preparative HPLC can be utilized to isolate the compound in high purity from complex mixtures. nih.gov The selection of the specific column, mobile phase composition, flow rate, and detector wavelength is critical for achieving the desired resolution and sensitivity. A diode-array detector (DAD) is often used as it can provide spectral information across a range of wavelengths, aiding in peak identification and purity assessment. semanticscholar.org

While specific, validated HPLC methods for this compound are often proprietary, a general approach can be extrapolated from the analysis of similar piperazine and indole derivatives. researchgate.netsielc.com

Table 1: General HPLC Parameters for Analysis of Indole-Piperazine Compounds

| Parameter | Description | Common Conditions |

| Stationary Phase | The solid material in the column that interacts with the analyte. | Reversed-Phase C18 (octadecylsilyl) or C8 silica gel. |

| Mobile Phase | The solvent that carries the analyte through the column. | A gradient or isocratic mixture of Acetonitrile (MeCN) or Methanol (MeOH) and water. |

| Modifier | Added to the mobile phase to improve peak shape and resolution. | 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA). |

| Flow Rate | The speed at which the mobile phase moves through the column. | 0.5 - 1.5 mL/min for analytical scale. |

| Detection | The method used to visualize the separated components. | UV detection at a wavelength where the indole chromophore absorbs, typically around 220 nm or 280 nm. |

| Column Temperature | Maintained to ensure reproducible retention times. | 25 - 45 °C. nih.gov |

This table was generated based on methodologies described for similar compounds. researchgate.netnih.govsielc.com

Mass Spectrometry for Molecular Weight Confirmation

Mass Spectrometry (MS) is a powerful analytical technique used to confirm the molecular identity of this compound by providing a precise measurement of its molecular weight and offering insights into its structural composition through fragmentation analysis. The molecular formula for this compound is C13H17N3, corresponding to a monoisotopic mass of approximately 215.29 g/mol . ontosight.ai

When coupled with a liquid chromatography system (LC-MS), the compound can be separated from a mixture and then directly introduced into the mass spectrometer. semanticscholar.orgmdpi.com Electrospray ionization (ESI) is a common ionization technique for this type of molecule, as it is a soft ionization method that typically leaves the molecular ion intact. In positive ion mode, the compound is expected to be detected as the protonated molecule [M+H]+, with a measured mass-to-charge ratio (m/z) of approximately 216.30.

The fragmentation pattern observed in the mass spectrum provides a "fingerprint" that helps to confirm the structure. The bond between the indole ring and the methylene-piperazine group is a likely point of cleavage. The primary fragmentation pathways would involve the cleavage of the C-N bond linking the methyl group to the piperazine ring and the fragmentation of the piperazine ring itself.

Key expected fragments would include:

The indolylmethyl cation (m/z ≈ 130.07): This fragment results from the cleavage of the bond between the benzylic carbon and the piperazine nitrogen. This is a very common and stable fragment for 3-substituted indoles. The mass spectrum of 3-methyl-indole (skatole) shows a strong peak at m/z 130. nist.gov

The piperazine-containing fragments: Cleavage within the piperazine ring can lead to several characteristic ions. For example, a fragment corresponding to the protonated piperazine ring (m/z ≈ 87.09) or its fragments may be observed. The mass spectrum of 1-methylpiperazine (B117243) shows characteristic fragments at m/z 56, 70, and 100. nist.gov

Analysis of the mass spectrum of the closely related compound, 3-[(4-benzyl-1-piperazinyl)methyl]-1H-indole, can also inform the expected fragmentation, showing characteristic indole and piperazine-related ions. spectrabase.com

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z (Predicted) | Ion Structure | Description |

| 216.30 | [C13H18N3]+ | Protonated Molecular Ion ([M+H]+) |

| 130.07 | [C9H8N]+ | Indolyl-3-methyl cation (skatole cation) |

| 86.09 | [C4H10N2]+ | Piperazine radical cation |

| 56.05 | [C3H6N]+ | A common fragment from piperazine ring cleavage |

This table is based on the known molecular formula and fragmentation patterns of its constituent parts and related compounds. nist.govnist.govspectrabase.com

Pharmacological Profiles and Biological Activities

Antineoplastic and Cytotoxic Activity Studies

The quest for more effective and selective anticancer drugs has led to the synthesis and evaluation of numerous novel chemical entities. Among these, derivatives of 3-(piperazin-1-ylmethyl)-1H-indole have emerged as a promising class of compounds with potent cytotoxic effects against a range of human cancers.

In Vitro Cytotoxicity Evaluation against Human Cancer Cell Lines

The initial assessment of the anticancer potential of these compounds typically involves in vitro cytotoxicity screening against a panel of human cancer cell lines. This approach allows for the determination of the concentration-dependent inhibitory effects of the compounds on cell proliferation and viability.

A series of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indoles were synthesized and evaluated for their cytotoxic activity against the human liver carcinoma (HUH7) cell line. nih.gov The results of these investigations revealed that several of these compounds exhibited significant cytotoxic effects.

Table 1: Cytotoxicity of 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole Derivatives against HUH7 Cells

| Compound | IC50 (µM) |

| 3g | Lower than 5-fluorouracil |

| 3h | Lower than 5-fluorouracil |

| 3i | Lower than 5-fluorouracil |

| 3k | Lower than 5-fluorouracil |

| 5-fluorouracil (Reference) | Standard |

IC50: The concentration of a drug that gives half-maximal response.

The data indicates that compounds 3g, 3h, 3i, and 3k possess potent cytotoxic activity against HUH7 cells, with IC50 values lower than that of the standard chemotherapeutic drug, 5-fluorouracil. nih.gov

The same series of 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives was also tested against the human breast carcinoma (MCF7) cell line. nih.gov Similar to the findings with the HUH7 cell line, several of the synthesized compounds demonstrated notable cytotoxicity.

Table 2: Cytotoxicity of 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole Derivatives against MCF7 Cells

| Compound | IC50 (µM) |

| 3g | Comparable to 5-fluorouracil |

| 3h | Lower than 5-fluorouracil |

| 3i | Comparable to 5-fluorouracil |

| 3k | Comparable to 5-fluorouracil |

| 5-fluorouracil (Reference) | Standard |

The results highlight that compound 3h, in particular, displayed superior cytotoxic activity against MCF7 cells compared to 5-fluorouracil. nih.gov Other studies have also demonstrated the cytotoxic effects of various compounds on MCF-7 cells, with some exhibiting IC50 values as low as 6.06 ± 3.09 μM. nih.gov

The cytotoxic evaluation of the 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives was extended to the human colon carcinoma (HCT116) cell line. nih.gov The screening revealed that the compounds exhibited a range of activities, with some showing comparable potency to the reference drug, 5-fluorouracil. nih.gov In other research, a piperazine (B1678402) derivative, 7-piperazinethylchrysin (7-PEC), demonstrated a potent inhibitory effect on the growth of HCT-116 cells in a concentration- and time-dependent manner, with an IC50 of 1.5 µM after 72 hours of treatment. nih.gov

To gain a broader understanding of the anticancer activity of piperazine-containing compounds, large-scale screenings against extensive panels of cancer cell lines are often employed. nih.gov For instance, a study involving the screening of 109 anticancer drug combinations across 755 pan-cancer cell lines provides a rich dataset for identifying effective and actionable drug combinations in specific patient subtypes. nih.gov Another study focused on novel piperazine-1,2,3-triazole derivatives that were screened against 16 human cancer cell lines, including several pancreatic cancer lines. researchgate.netdundee.ac.ukrsc.org This broad screening approach helps in identifying the spectrum of activity and potential clinical applications of these compounds.

Apoptosis Induction and Cell Death Mechanisms

A crucial aspect of cancer chemotherapy is the ability of a drug to induce programmed cell death, or apoptosis, in cancer cells. Research has shown that piperazine derivatives can trigger apoptosis through various signaling pathways.

Studies on a novel piperazine derivative demonstrated its ability to potently induce caspase-dependent apoptosis in cancer cells. researchgate.net This process involves the activation of a cascade of enzymes called caspases, which are central to the execution of apoptosis. The investigation revealed that the compound inhibits multiple cancer signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways. researchgate.net

Further investigations into the apoptotic mechanisms of a piperazine core compound (PCC) in human liver cancer cells revealed the induction of both intrinsic and extrinsic apoptosis pathways. researchgate.net The intrinsic pathway was evidenced by a significant decrease in mitochondrial membrane potential, the release of cytochrome c, and the activation of caspases 3/7 and 9. researchgate.net The extrinsic pathway was activated through caspase-8, which was linked to the suppression of NF-ƙB translocation to the nucleus. researchgate.net Additionally, the compound was found to arrest the cell cycle in the G1 phase. researchgate.net

In the context of 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives, the most potent compound, 3h, was shown to induce apoptosis in HUH7 and MCF7 cells. nih.gov Morphological changes characteristic of apoptosis, such as condensed and fragmented nuclei, were observed through Hoechst staining, similar to the effects of the known mitotic inhibitor paclitaxel. nih.gov

The induction of apoptosis by some piperazine derivatives has also been linked to the generation of reactive oxygen species (ROS). nih.gov For example, novel β-elemene piperazine derivatives were found to induce apoptosis in human leukemia cells through the production of hydrogen peroxide, which in turn leads to the activation of both death receptor- and mitochondrial-mediated apoptotic pathways. nih.gov

Specific Target Enzyme Inhibition in Cancer Pathways

Targeted therapy is a cornerstone of modern oncology, focusing on inhibiting specific enzymes that are critical for cancer cell growth and survival.

Histone deacetylases (HDACs) are enzymes that play a critical role in regulating gene expression by removing acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. HDAC inhibitors can reverse this effect, restore the expression of these genes, and induce cell cycle arrest and apoptosis.

Class I HDACs, specifically HDAC1, HDAC2, and HDAC3, are considered important targets in cancer therapy. nih.gov Research has shown that indole-piperazine hybrid structures can act as potent and selective inhibitors of Class I HDACs. One study identified indole-piperazine derivatives with sub-micromolar inhibitory activity against HDAC1 and a preferential affinity for HDAC1-3. These compounds exhibited significant antiproliferative activities against leukemia (K562) and colon cancer (HCT116) cell lines.

Table 1: Inhibitory Activity of an Indole-Piperazine Analog and a Reference Compound against Class I HDACs

| Compound | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| Indole-piperazine hybrid 6a | 205 | Data not specified | Data not specified | researchgate.net |

| HDAC1-IN-3 | 2.2 | 5.1 | 5.2 | medchemexpress.com |

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Lower values indicate greater potency. Data for Indole-piperazine hybrid 6a showed preferable affinity for HDAC1-3, with the specific IC₅₀ for HDAC1 being 205 nM. researchgate.net

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical regulator of cell proliferation, differentiation, and survival. nih.gov This pathway is frequently hyperactivated in many human cancers due to mutations in genes like RAS or BRAF. nih.gov MEK1 (also known as MAPKK1) is a dual-specificity protein kinase within this cascade that phosphorylates and activates the downstream kinase ERK. sigmaaldrich.com As a key component of this pro-survival pathway, MEK1 is a significant therapeutic target, and MEK inhibitors have been developed for cancer treatment. nih.gov

The inhibition of MEK1 blocks the signaling cascade, leading to decreased cell proliferation and increased apoptosis. nih.gov Kinase activity assays are used to screen for and characterize MEK1 inhibitors, often by measuring the phosphorylation of a substrate like ERK2. sigmaaldrich.com Currently, there is no published research indicating that this compound functions as a MEK1 inhibitor or directly modulates the MAPK pathway. Therefore, its anticancer activities are more likely attributable to other mechanisms, such as HDAC inhibition.

Compound Reference Table

Antimicrobial Spectrum and Efficacy

Antiviral Activity

The indole-piperazine scaffold is also a feature in compounds with antiviral properties, particularly against the Human Immunodeficiency Virus (HIV).

While direct evidence for this compound as an HIV reverse transcriptase (RT) inhibitor is lacking, numerous studies have highlighted the potential of related structures. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical class of antiretroviral drugs, and various indole (B1671886) derivatives have been investigated for this activity. researchgate.net For instance, a series of novel 3-oxindole-2-carboxylates were synthesized and evaluated for their anti-HIV-1 activity, although their mechanism was found to be independent of RT inhibition. mdpi.com

More directly relevant are studies on piperazinone phenylalanine derivatives with a terminal indole ring, which have been identified as novel HIV-1 capsid modulators. nih.gov One study on a bistriazoloacridone analog containing a piperazine linker, temacrazine, found that it selectively inhibited HIV-1 transcription. nih.gov This suggests that the indole-piperazine framework can be a versatile scaffold for targeting different stages of the HIV life cycle.

Table 2: Anti-HIV-1 Activity of a Related Piperazinone Phenylalanine Derivative

| Compound | Target | EC₅₀ (µM) | CC₅₀ (µM) | SI | Reference |

|---|---|---|---|---|---|

| 7d | HIV-1 (IIIB) | 14.97 ± 0.24 | 112.41 ± 3.22 | >7.5 | nih.gov |

This table presents data for a compound structurally related to this compound. EC₅₀ is the 50% effective concentration, CC₅₀ is the 50% cytotoxic concentration, and SI is the selectivity index.

Antiparasitic Activity (e.g., against Plasmodium falciparum)

The indole nucleus is a common feature in a number of natural and synthetic compounds with activity against parasitic protozoa, including Plasmodium falciparum, the causative agent of the most severe form of malaria.

A study exploring the 3-piperidin-4-yl-1H-indole scaffold, which is structurally similar to this compound, identified a compound with promising antimalarial properties. This compound demonstrated activity against both drug-resistant and sensitive strains of P. falciparum with an EC₅₀ value of approximately 3 µM. nih.gov It also showed selectivity for the malaria parasite and no cross-resistance with chloroquine. nih.gov Furthermore, piperine (B192125), an alkaloid from Piper species that contains a piperidine (B6355638) ring, has shown antimalarial activity against P. falciparum. nih.gov These findings suggest that the piperazine or piperidine moiety linked to an indole core could be a valuable pharmacophore for the development of new antimalarial agents.

Table 3: Antiparasitic Activity of a Related Indole Derivative

| Compound | Target Organism | EC₅₀ (µM) | Reference |

|---|

This table presents data for a compound structurally related to this compound.

Central Nervous System (CNS) Activity and Neuropharmacology

The indole-piperazine scaffold is frequently encountered in compounds that interact with the central nervous system, particularly with neurotransmitter receptors.

The neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT) is a key regulator of mood, cognition, and various physiological processes. Its effects are mediated by a diverse family of receptors. Several studies have demonstrated that compounds containing both indole and piperazine moieties can act as potent modulators of serotonin receptors.

In vivo microdialysis studies in rats have shown that substituted piperazine and indole compounds can influence extracellular serotonin levels in the diencephalon. nih.gov Specifically, compounds with this scaffold have been shown to possess high affinity for the 5-HT₁A receptor. nih.govnih.govwikipedia.orgguidetopharmacology.org For example, certain 1-aryl-4-[4-(1,2,3,4-tetrahydronaphthalen-1-yl)alkyl]piperazines have shown very low IC₅₀ values (0.3 nM) for 5-HT₁A receptors, indicating high binding affinity. nih.gov The activation of 5-HT₁A receptors is a key mechanism for many anxiolytic and antidepressant drugs. nih.govwikipedia.org The structural similarity of this compound to these known serotonin receptor modulators suggests its potential for activity within the central nervous system.

Table 4: Serotonin Receptor Affinity of a Related Arylpiperazine Derivative

| Compound | Receptor | IC₅₀ (nM) | Reference |

|---|

This table presents data for a compound class structurally related to this compound.

A comprehensive review of available scientific literature reveals a scarcity of specific pharmacological data for the compound this compound. While the indole and piperazine moieties are common scaffolds in the development of psychoactive agents, particularly for serotonin and sigma receptors, detailed research focusing exclusively on this unsubstituted parent compound is not prominently available in the public domain.

Scientific investigations in this area tend to concentrate on more complex derivatives, where substitutions on the indole nucleus or the piperazine ring are made to modulate potency, selectivity, and pharmacokinetic properties. These studies often explore a series of related compounds, but the specific biological activity data for the parent compound, this compound, is frequently not reported or is presented only as a baseline or intermediate with limited characterization.

Consequently, a detailed article adhering to the requested structure cannot be generated with the required scientific accuracy and depth due to the lack of specific research findings for this compound in the following areas:

5-HT6 and 5-HT1D Receptor Activity: No specific binding affinity (Ki), potency (EC50/IC50), or functional assay results for this compound at these serotonin receptor subtypes were identified.

Sigma (σ) Receptor Binding: Data detailing the binding affinity and selectivity of this specific compound for σ1 and σ2 receptors are not available.

Influence on Neurotransmitter Pathways: Studies detailing the in vivo or in vitro effects of this compound on serotonin and dopamine (B1211576) levels or turnover are absent.

Cognitive and Anxiolytic Effects: There are no published results from behavioral studies, such as the Novel Object Recognition (NOR) test or the Elevated Plus-Maze (EPM) test, using this particular compound.

Without verifiable data from scientific literature, providing an article on these specific pharmacological aspects would be speculative and would not meet the required standards of accuracy. Further research would be needed to characterize the biological profile of this compound.

Anticholinesterase Activity (Acetylcholinesterase, Butyrylcholinesterase)

Derivatives of the indole-piperazine structure have been investigated for their potential to inhibit cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition of these enzymes is a key therapeutic strategy in the management of Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain.

Research into various indole-piperazine derivatives has shown that modifications to the piperazine ring and the indole nucleus can significantly influence their anticholinesterase activity. Structure-activity relationship (SAR) studies suggest that the introduction of specific substituents can enhance the binding affinity of these compounds to the active sites of AChE and BChE. While specific IC50 values for this compound are not readily found, the general class of indole-piperazine derivatives continues to be an area of active research for the development of new cholinesterase inhibitors.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition for Pain Management

Overproduction of nitric oxide (NO) by neuronal nitric oxide synthase (nNOS) has been implicated in the pathophysiology of neurodegenerative disorders and neuropathic pain. nih.gov Consequently, the development of selective nNOS inhibitors is a promising avenue for therapeutic intervention. nih.gov Indole derivatives have emerged as a promising class of nNOS inhibitors.

A series of 1,5-disubstituted indole derivatives were synthesized and evaluated for their ability to inhibit human nitric oxide synthase isoforms. nih.gov In this series, various basic amine side chains were explored at the 1-position of the indole ring, while an amidine group was maintained at the 5-position. nih.gov Certain compounds with specific side chains demonstrated potent inhibitory activity against the human nNOS isoform, along with high selectivity over endothelial NOS (eNOS) and inducible NOS (iNOS) isoforms. nih.gov For instance, the (S)-enantiomer of one such derivative was identified as the most potent compound for human nNOS, with an IC50 value of 0.02 µM, and it exhibited 96-fold and 850-fold selectivity over eNOS and iNOS, respectively. nih.gov This highlights the potential of the indole scaffold in designing selective nNOS inhibitors for conditions like neuropathic pain. nih.gov

| Compound Derivative Class | Target | IC50 (µM) | Selectivity |

| 1,5-disubstituted indole derivative ((S)-enantiomer) | nNOS | 0.02 | 96-fold over eNOS, 850-fold over iNOS |

Anticonvulsant Properties

The search for new and effective anticonvulsant drugs remains an important area of pharmaceutical research. Indole derivatives have been a focus of such research due to their structural similarity to endogenous neuroactive molecules.

Studies on various 1,4-substituted piperazine derivatives have been conducted to assess their anticonvulsant activity in preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet) induced seizure tests. Some of these derivatives have shown promising anti-MES activity. For instance, 1-[(4-Chlor-3-methylphenoxy)-acetyl]-4-(2-methoxyphenyl)-piperazine was found to be effective in the six-hertz seizure test, providing 100% protection at a specific dose without inducing neurotoxic effects. Another study synthesized a series of 3-(4-substituted phenyl)-3-(substituted phenyl aminomethylene)-2,3-dihydrobenzoxazepin/benzothiazepin-2-yl)-2,5-disubstituted indoles and screened them for anticonvulsant activity, with one compound emerging as the most potent in the series. These findings underscore the potential of incorporating the indole and piperazine moieties in the design of novel anticonvulsant agents.

| Compound Derivative Class | Anticonvulsant Test | Activity Noted |

| 1,4-substituted piperazine derivatives | MES, scMet | Promising anti-MES activity for some derivatives. |

| 1-[(4-Chlor-3-methylphenoxy)-acetyl]-4-(2-methoxyphenyl)-piperazine | 6-Hz seizure test | 100% protection at 100 mg/kg after 0.5 h. |

| 3-(4-substituted phenyl)-3-(substituted phenyl aminomethylene)-2,3-dihydrobenzoxazepin/benzothiazepin-2-yl)-2,5-disubstituted indoles | In vivo screening | One compound identified as most potent of the series. |

Anti-inflammatory and Antioxidant Properties

Chronic inflammation and oxidative stress are underlying factors in a multitude of diseases. Indole derivatives have been investigated for their ability to counteract these processes. The indole scaffold is present in compounds known for their anti-inflammatory and antioxidant effects. nih.gov

| Compound/Derivative Class | Assay/Model | Observed Effect |

| Piperine | DPPH radical scavenging, DCFH-DA and Griess assays | Strong, direct scavenging effects on free radicals. |

| Piperine | UV-B-irradiated human keratinocyte cells | Attenuated cytotoxicity and suppressed inflammatory signaling. |

| Synthetic indole derivatives (3a-II and 4a-II) | Indomethacin-induced gastric ulcer model in mice | Exhibited anti-inflammatory, analgesic, antipyretic, and gastroprotective effects. |

Antidiabetic Activity

The inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase is an established therapeutic strategy for managing type 2 diabetes. By slowing the digestion of carbohydrates, these inhibitors can help to control postprandial hyperglycemia. Indole derivatives have been explored for their potential in this area.

A study on a novel set of 1,3,5-trisubstituted-2-thioxoimidazloidin-4-one analogues, which can be considered as bioisosteres of certain indole structures, demonstrated significant inhibitory activity against both α-amylase and α-glucosidase. One compound in this series, compound 5a, showed particularly potent inhibition of both enzymes, with IC50 values of 0.21 µg/mL for α-amylase and 5.08 µg/mL for α-glucosidase, which were comparable to the standard drug acarbose. This suggests that the structural features of such heterocyclic compounds can be optimized to produce potent antidiabetic agents.

| Compound Derivative Class | Enzyme | IC50 (µg/mL) | Standard Drug (Acarbose) IC50 (µg/mL) |

| 1,3,5-trisubstituted-2-thioxoimidazloidin-4-one (Compound 5a) | α-amylase | 0.21 | 0.39 |

| 1,3,5-trisubstituted-2-thioxoimidazloidin-4-one (Compound 5a) | α-glucosidase | 5.08 | 5.76 |

Structure Activity Relationship Sar and Molecular Modeling

Impact of Piperazine (B1678402) N-Substituents on Biological Activity and Receptor Binding

The nitrogen atom at the N4 position of the piperazine ring is a key point for chemical modification, and substituents at this position can dramatically influence the compound's pharmacological profile. Research into novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indoles has demonstrated the profound impact of these N-substituents on cytotoxic activity against various human cancer cell lines.

In one such study, a series of analogues were synthesized with different acyl and aryl groups attached to the piperazine nitrogen. The findings revealed that the nature of this substituent is a major determinant of anticancer potency. For instance, compounds featuring substituted benzoyl groups, such as 4-fluorobenzoyl, 4-chlorobenzoyl, and 4-methoxybenzoyl, exhibited significant cytotoxic effects. The investigation highlighted that several of these derivatives showed comparable or even superior activity to the reference drug 5-fluorouracil, with IC₅₀ (50% inhibitory concentration) values in the low micromolar range against liver (HUH7), breast (MCF7), and colon (HCT116) cancer cell lines. The most potent of these compounds induced apoptosis, a form of programmed cell death, in cancer cells.

Table 1: Cytotoxic Activity of N-Substituted Piperazine Indole (B1671886) Derivatives This table is interactive and represents data from referenced studies.

| Compound ID | Piperazine N4-Substituent | IC₅₀ (µM) vs. HUH7 (Liver) | IC₅₀ (µM) vs. MCF7 (Breast) | IC₅₀ (µM) vs. HCT116 (Colon) | Reference |

|---|---|---|---|---|---|

| 3g | 4-Fluorobenzoyl | 14.2 | 16.3 | 20.1 | |

| 3h | 4-Chlorobenzoyl | 10.4 | 11.2 | 15.5 | |

| 3i | 4-Bromobenzoyl | 15.6 | 17.8 | 22.4 | |

| 3k | 4-Methoxybenzoyl | 12.1 | 13.9 | 18.7 |

| 5-FU | (Reference Drug) | 19.1 | 25.5 | 30.2 | |

Role of Indole Ring Substitutions (e.g., Halogens, Nitro Groups)

The indole nucleus itself offers multiple positions for substitution, allowing for further modulation of the molecule's properties. The position and nature of substituents on the benzene (B151609) or pyrrole (B145914) portion of the indole ring can significantly alter binding affinity and efficacy. The indole ring is an aromatic heterocycle where electrophilic substitution occurs predominantly at the C3 position.

Studies on related indole-piperazine structures have shown that substitutions at various positions are critical for activity. For example, in a series of N-arylmethyl substituted indole derivatives, substitution at the N1 position of the indole ring was found to be essential for antiplatelet activity; compounds lacking this substitution were either weak or inactive. Furthermore, research on ligands for the histamine (B1213489) H4 receptor indicated that the introduction of small, lipophilic groups at the 4- and 5-positions of the indole ring led to increased activity. A prime example is the compound (5-chloro-1-H-indol-2-yl)-(4-methyl-piperazin-1-yl) methanone, where the presence of a chlorine atom at the 5-position is a key feature for its antagonist activity at the H4 receptor.

Conversely, the placement of substituents can also be detrimental. In certain N-arylmethyl indole series, the presence of a substituent at the para position of a benzyl (B1604629) ring attached to the indole nitrogen led to a decrease in antiplatelet activity, possibly due to steric hindrance that interferes with optimal ligand-receptor interaction. These findings collectively demonstrate that strategic substitution on the indole ring is a powerful tool for optimizing the pharmacological profile of these compounds.

Influence of Alkyl Linker Length

The methylene (B1212753) group (-CH₂-) in 3-(piperazin-1-ylmethyl)-1H-indole acts as a linker connecting the indole and piperazine moieties. The length, rigidity, and chemical nature of this linker are pivotal as they dictate the distance and relative orientation between the two key pharmacophoric groups. While direct SAR studies varying the linker length for this specific compound are not extensively detailed, the underlying principle is well-established in medicinal chemistry, particularly in the design of bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs).

In PROTAC design, the linker's length is a critical factor for inducing the formation of a productive ternary complex between a target protein and an E3 ligase, which is necessary for protein degradation. An optimal linker length allows for maximal interaction between the two proteins, leading to efficient ubiquitination and degradation. Studies have shown a significant correlation between the number of atoms in the linker chain and the efficacy of the PROTAC.

Applying this principle to the this compound scaffold, altering the single-carbon methylene bridge to a two-carbon (ethyl) or three-carbon (propyl) linker would significantly change the conformational flexibility and the spatial positioning of the piperazine ring relative to the indole core. Such modifications would directly impact how the molecule fits into a receptor's binding site, potentially enhancing or diminishing its biological activity. Therefore, the optimization of the alkyl linker is a crucial strategy for refining the potency and selectivity of this class of compounds.

Computational Chemistry and In Silico Approaches

Computational methods are indispensable tools for elucidating the SAR of this compound derivatives, providing insights that guide the rational design of new and more effective molecules.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor's active site. For indole-based compounds, docking studies have successfully identified key binding modes and interactions that govern their activity. For example, in studies of related hybrid molecules targeting the human estrogen receptor alpha (hERα), docking simulations revealed specific hydrogen bonds between the ligand and amino acid residues like Asp58, as well as polar contacts with residues such as His231.

These simulations can elucidate how substituents on both the indole and piperazine rings contribute to binding affinity. For instance, a halogen atom on the indole ring might form a halogen bond or engage in favorable hydrophobic interactions, while a bulky group on the piperazine nitrogen could occupy a specific sub-pocket within the receptor. By visualizing these interactions, chemists can rationally design modifications to enhance binding affinity and selectivity.

Table 2: Conceptual Molecular Docking Interactions for an Indole-Piperazine Ligand

| Interacting Amino Acid Residue | Type of Interaction | Potential Ligand Moiety Involved |

|---|---|---|

| Aspartic Acid (Asp) | Hydrogen Bond (H-bond) | Piperazine NH |

| Serine (Ser) / Threonine (Thr) | Hydrogen Bond (H-bond) | Indole NH |

| Phenylalanine (Phe) / Leucine (Leu) | Hydrophobic Interaction | Indole Ring |

| Glutamic Acid (Glu) | Salt Bridge / Ionic Interaction | Protonated Piperazine Nitrogen |

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific biological target. For series of active indole derivatives, pharmacophore models have been successfully generated. One study on indole derivatives as anti-amyloidogenic agents resulted in a five-feature pharmacophore model designated AAHRR, consisting of two hydrogen bond acceptors (A), one hydrophobic region (H), and two aromatic rings (R). Another model developed for 3,5-disubstituted indole derivatives as kinase inhibitors, DHRRR_1, featured one hydrogen bond donor (D), one hydrophobic site (H), and three aromatic rings (R).

These models serve as 3D templates or queries for virtual screening of compound libraries to identify novel hits. They also guide the synthetic chemist in designing new analogues of this compound that retain the key pharmacophoric features, thereby increasing the probability of discovering more potent and selective compounds.

Quantitative Structure-Activity Relationship (QSAR) analysis establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This is achieved by correlating physicochemical descriptors (such as lipophilicity, electronic properties, and steric parameters) with observed activity.

For various indole and isatin (B1672199) derivatives, robust 3D-QSAR models have been developed and validated. The statistical quality of these models is assessed using parameters like the coefficient of determination (R²) and the cross-validated coefficient of determination (q² or Q²). For example, a 3D-QSAR model for indole derivatives targeting amyloid-beta aggregation yielded acceptable predictive statistics with a q² of 0.596 for the training set and an external validation r² of 0.695 for the test set. Similarly, a highly robust QSAR model for benzofuran (B130515) and indole derivatives as anticancer agents showed an R² of 0.9328 and a Q² of 0.9212.

Such models are powerful because they not only explain the observed SAR but also allow for the prediction of the biological activity of novel, yet-to-be-synthesized analogues. This predictive capability significantly streamlines the drug discovery process by prioritizing the synthesis of compounds with the highest likelihood of success.

Preclinical Evaluation and Lead Optimization

In Vitro Receptor Binding Assays

The initial phase of characterizing a novel compound involves screening it against a panel of biological targets to determine its affinity and selectivity. For derivatives of the 3-(piperazin-1-ylmethyl)-1H-indole scaffold, which bear resemblance to known psychoactive agents, binding assays for central nervous system (CNS) receptors are of primary importance.

Research on analogous arylpiperazine derivatives has consistently demonstrated significant affinity for serotonergic (5-HT) and adrenergic (α) receptors. nih.gov For instance, compounds featuring an indolyl moiety linked to a piperazine (B1678402) ring are frequently evaluated for their binding potential to 5-HT1A, 5-HT2A, and α1-adrenoceptors. nih.govsemanticscholar.org The affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in vitro.

Table 1: Representative Receptor Binding Affinities for Indolylpiperazine Analogues

| Compound/Analogue Class | Target Receptor | Binding Affinity (Ki, nM) |

| Arylpiperazinylalkylpyridazinone Derivatives | α1-Adrenoceptor | Variable, enhanced by ortho-alkoxy substituents on the phenyl ring nih.gov |

| 6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 5-HT1A | 0.57 semanticscholar.org |

| N-(arylpiperazinyl)acetamide derivatives | 5-HT6, 5-HT7, D2 | Subnanomolar to micromolar, depending on substitution researchgate.net |

This table presents data for structurally related compounds to illustrate the binding potential of the indolylpiperazine scaffold.

Pharmacokinetic (PK) Profiling

The pharmacokinetic profile of a drug candidate, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its clinical success. wikipedia.org While a complete in vivo PK profile for this compound is not publicly documented, insights can be gleaned from related structures and general principles of drug metabolism. For instance, the well-known anti-migraine drug, Sumatriptan, which is a 3-substituted indole (B1671886), has a plasma protein binding of 14-21% and an elimination half-life of approximately 2.5 hours. wikipedia.org However, its oral bioavailability is low at around 15%, partly due to presystemic metabolism. wikipedia.org

Studies comparing 3-(3-(piperazin-1-yl)propyl)indole series to their piperidine (B6355638) counterparts have indicated that the piperazine-containing compounds possess pharmacokinetic advantages, which may be attributable to the lower basicity of the piperazine ring. nih.gov This suggests that the inherent properties of the piperazine moiety within the this compound structure could confer favorable pharmacokinetic characteristics.

In Vitro ADME-Tox Assessment

To de-risk drug candidates early in the discovery pipeline, a suite of in vitro assays is employed to predict their ADME and potential toxicity (ADME-Tox). These assays are crucial for optimizing lead compounds and selecting those with the highest probability of success in later-stage development.

Membrane Permeability Assays (e.g., PAMPA, Caco-2)

The ability of a compound to cross biological membranes, such as the intestinal epithelium for oral absorption or the blood-brain barrier for CNS targets, is a fundamental requirement. This is often assessed using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell monolayers.

The Caco-2 assay, which utilizes a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes, is considered a gold standard for predicting human intestinal absorption. The apparent permeability coefficient (Papp) is the key parameter derived from this assay. A study on various indole alkaloids demonstrated a range of permeability, with some compounds showing high Papp values (in the order of 10⁻⁵ cm/s), suggesting good absorption potential. nih.gov For compounds targeting the CNS, high permeability is essential to cross the blood-brain barrier.

Table 2: Representative Caco-2 Permeability Data for Indole Analogues

| Compound | Papp (AP→BL) (x 10⁻⁶ cm/s) | Predicted Absorption |

| Isorhynchophylline | 15.2 ± 1.8 | High nih.gov |

| Isocorynoxeine | 14.8 ± 1.2 | High nih.gov |

| Hirsutine | 16.5 ± 2.1 | High nih.gov |

This table shows data for indole alkaloids, which can serve as a reference for the expected permeability of indole-containing compounds.

P-glycoprotein (Pgp) Affinity Studies

P-glycoprotein (Pgp) is an efflux transporter that can actively pump drugs out of cells, thereby limiting their absorption and tissue penetration, including into the brain. It is therefore crucial to determine if a drug candidate is a substrate or inhibitor of Pgp. This is often evaluated using bidirectional transport studies in Caco-2 or MDCK cells engineered to overexpress Pgp. nih.gov

An efflux ratio (Papp(B-A)/Papp(A-B)) greater than 2 is generally indicative of active efflux. nih.gov For some indole alkaloids, such as rhynchophylline (B1680612) and corynoxeine, efflux ratios significantly greater than 2 have been observed, indicating that they are substrates of Pgp. nih.gov Conversely, some natural product-derived compounds, like piperine (B192125) and its analogues, have been investigated as P-gp inhibitors to overcome multidrug resistance in cancer. nih.govnih.gov The this compound scaffold would require specific testing to determine its interaction with Pgp.

Plasma Protein Binding Characteristics

The extent to which a drug binds to plasma proteins, primarily albumin for acidic drugs and alpha-1-acid glycoprotein (B1211001) for basic drugs, influences its distribution and availability to interact with its target. youtube.com Only the unbound fraction of a drug is pharmacologically active. youtube.com High plasma protein binding can affect the drug's pharmacokinetic and pharmacodynamic properties.

The plasma protein binding of indole alkaloids can vary. For example, Sumatriptan has a relatively low protein binding of 14-21%. wikipedia.org The fraction of unbound drug in plasma can be determined experimentally using methods like equilibrium dialysis or ultrafiltration. For a novel compound like this compound, in silico prediction tools are often first used to estimate its binding propensity based on its physicochemical properties, followed by in vitro confirmation.

Metabolic Stability in Microsomes (e.g., Human Liver Microsomes)

Metabolic stability is a measure of a compound's susceptibility to metabolism, typically by cytochrome P450 (CYP) enzymes in the liver. springernature.com Poor metabolic stability can lead to rapid clearance and low bioavailability. This is commonly assessed by incubating the compound with human liver microsomes (HLMs) and monitoring its disappearance over time. creative-bioarray.com

The results are often expressed as the in vitro half-life (t1/2) and intrinsic clearance (CLint). nih.gov For example, in a study of various compounds, verapamil, a known CYP substrate, showed a half-life of 26 minutes in HLMs, whereas imipramine (B1671792) was more stable with a half-life greater than 60 minutes. researchgate.net The metabolic fate of the this compound scaffold would depend on the specific CYP enzymes that recognize it as a substrate. The indole ring itself can be a site of oxidation, and the piperazine moiety can also undergo metabolism.

Table 3: Representative Metabolic Stability Data in Human Liver Microsomes

| Compound | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg) |

| Verapamil (Control) | 26 | 267 researchgate.net |

| Imipramine (Control) | >60 | <115.5 researchgate.net |

This table provides examples of control compounds used in metabolic stability assays to benchmark the performance of new chemical entities.

Drug-Drug Interaction Potential

A critical step in preclinical development is assessing a compound's potential for drug-drug interactions (DDI), primarily through its interaction with cytochrome P450 (CYP) enzymes. These enzymes are crucial for the metabolism of most drugs, and any inhibition or induction can lead to altered drug concentrations and potential toxicity. For derivatives of this compound, in silico and in vitro models are employed to predict these interactions.

Computational tools like SwissADME and pre-ADMET are often used for an initial screening of DDI potential. chemmethod.com For instance, in a study of phenyl-(1-morpholin-4-yl methyl/piperazin-1-yl methyl)-1H-indol-3-ylmethylene amine derivatives, these programs were used to predict the pharmacokinetic properties, including CYP inhibition. chemmethod.com Compounds with a favorable profile, indicating a low probability of inhibiting key CYP isozymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4), are prioritized for further development.

| Derivative Class | Assessment Method | Key Findings | Reference |

| Phenyl-(1-piperazin-1-ylmethyl)-1H-indol-3-ylmethylene amines | In silico (pre-ADMET/SwissADME) | Predicted to have a low likelihood of inhibiting major CYP450 enzymes. | chemmethod.com |

This table is based on predictive models and highlights the initial assessment of drug-drug interaction potential.

Mutagenicity and Genotoxicity Screening

Mutagenicity and genotoxicity assays are essential to identify compounds that may cause genetic damage, a significant safety concern. The bacterial reverse mutation assay, or Ames test, is a standard initial screen for mutagenic potential.

Hepatotoxicity Assessment (e.g., HepG2 cells)

The potential for a drug candidate to cause liver injury is a major reason for attrition during drug development. In vitro models using human liver cell lines, such as HepG2 cells, are commonly used for early hepatotoxicity screening. nih.govnih.gov These assays can identify compounds that are cytotoxic to liver cells.

A series of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indoles were evaluated for their cytotoxic activity against the human liver cancer cell line HUH7, which is another established model for hepatotoxicity studies. nih.gov Several of these compounds demonstrated significant cytotoxic effects, with some having lower IC50 values (the concentration at which 50% of cells are inhibited) than the reference drug, 5-fluorouracil. nih.gov The most potent of these compounds induced apoptosis, or programmed cell death, in the liver cells. nih.gov

| Compound Series | Cell Line | Key Finding | Reference |

| 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indoles | HUH7 (Human Liver) | Several derivatives showed cytotoxic activity comparable or superior to 5-fluorouracil. nih.gov | nih.gov |

This table summarizes the cytotoxic effects of certain this compound derivatives on a human liver cell line.

Animal Model Studies for Efficacy and Safety

Following promising in vitro results, drug candidates are advanced to in vivo studies in animal models to evaluate both their efficacy for the intended therapeutic indication and their safety profile in a whole-organism system. The choice of animal model depends on the therapeutic target of the compound series. For instance, derivatives of this compound have been investigated for their potential as anticancer agents. nih.govchemmethod.com

In such studies, the compounds would be administered to animals bearing tumors to assess their ability to inhibit tumor growth. Concurrently, a comprehensive safety evaluation would be conducted, monitoring for any signs of toxicity and examining various organs for pathological changes.

Identification of Lead Compounds and Preclinical Development Candidates

The goal of the early preclinical phase is to identify lead compounds that exhibit a promising balance of desired biological activity and acceptable safety characteristics. From a series of synthesized derivatives, compounds that demonstrate potent in vitro activity, a favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile, and efficacy in animal models are selected as lead compounds. chemmethod.comchemmethod.com

For example, within a series of phenyl-(1-morpholin-4-yl methyl/piperazin-1-yl methyl)-1H-indol-3-ylmethylene amines designed as potential anticancer agents, specific derivatives were identified as having significant activity in cell-based assays. chemmethod.com These compounds, based on their biological activity and predicted safety profiles, are considered lead structures for further optimization and potential advancement into formal preclinical development. chemmethod.comchemmethod.com This process involves more extensive safety and toxicology studies to support an Investigational New Drug (IND) application.

Future Directions and Therapeutic Potential

Development of More Potent and Selective Analogues

The development of more potent and selective analogues of the 3-(piperazin-1-ylmethyl)-1H-indole core is a primary focus of ongoing research. Structure-activity relationship (SAR) studies are crucial in guiding the rational design of new derivatives with improved pharmacological profiles. These studies systematically modify the core structure to understand how chemical changes influence biological activity.

Key areas of modification include:

Substitutions on the Indole (B1671886) Ring: The indole nucleus is a critical pharmacophore, and substitutions at various positions can significantly impact activity and selectivity. rsc.org For instance, the introduction of different functional groups on the indole ring has been shown to modulate the affinity and efficacy of these compounds at various receptors.

Modifications of the Piperazine (B1678402) Ring: The piperazine moiety is often key to the pharmacokinetic properties of the molecule and its interaction with biological targets. ijrrjournal.com Substitution on the second nitrogen of the piperazine ring is a common strategy to alter the compound's properties. For example, a series of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indoles were synthesized and evaluated for their cytotoxic activities. nih.gov The nature of the substituent on the piperazine ring was found to have a significant influence on the anticancer activity of these compounds. nih.gov

Alterations of the Methylene (B1212753) Linker: The methylene bridge connecting the indole and piperazine rings can also be modified to optimize the compound's conformational flexibility and orientation within a binding pocket.

Recent research has highlighted the importance of the arylpiperazine fragment for cytotoxicity in certain cancer cell lines, indicating that the piperazine nitrogen atoms and the substituted aryl group are critical for binding. mdpi.com Furthermore, studies on indole-piperazine hybrids have led to the discovery of potent and selective inhibitors of enzymes like histone deacetylases (HDACs), which are important targets in cancer therapy. nih.gov

Table 1: Examples of Structure-Activity Relationship Studies on Indole-Piperazine Derivatives

| Base Compound/Scaffold | Modifications | Key Findings | Reference(s) |

| 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indoles | Varied substituents on the piperazine ring. | Certain substituents led to compounds with lower IC50 values against human cancer cell lines compared to the reference drug 5-fluorouracil. | nih.gov |

| Phenyl-(1-morpholine-4-dimethyl/piperazin-1-ylmethyl)-1H-indol-3-ylmethylene amines | Designed for interaction with the progesterone (B1679170) receptor. | Showed significant anticancer activity against MCF-7 breast cancer cells, with activity correlated to molecular docking scores. | chemmethod.com |

| Indole-piperazine hybrids | Designed as HDAC inhibitors. | Compounds 6a and 6b showed submicromolar activity against HDAC1, with 6a exhibiting selectivity for class I HDACs. | nih.gov |

| Vindoline-piperazine conjugates | Coupling of N-substituted piperazine pharmacophores to vindoline. | Conjugates with specific substituents on the piperazine ring showed potent antiproliferative effects against a panel of human tumor cell lines. | mdpi.com |

Exploration of Novel Mechanisms of Action

The versatility of the indole-piperazine scaffold allows it to interact with a diverse range of biological targets, leading to the exploration of novel mechanisms of action beyond its initial intended purposes. While some derivatives have been investigated for their effects on well-established targets, new research continues to uncover previously unknown therapeutic potentials.

Some of the explored and emerging mechanisms of action for the broader indole-piperazine class include:

Receptor Modulation: Many indole-piperazine derivatives exhibit high affinity for various neurotransmitter receptors. For example, vilazodone, an approved antidepressant, acts as a serotonin (B10506) partial agonist and reuptake inhibitor (SPARI), combining selective serotonin reuptake inhibition with partial agonism at 5-HT1A receptors. nih.govnih.govpsychiatryinvestigation.org Flibanserin, approved for hypoactive sexual desire disorder, functions as a multifunctional serotonin agonist and antagonist, with agonist activity at 5-HT1A receptors and antagonist activity at 5-HT2A receptors. nih.govdrugbank.comontosight.ai

Enzyme Inhibition: As mentioned, indole-piperazine derivatives have been successfully designed as potent and selective inhibitors of histone deacetylases (HDACs), particularly class I HDACs, which are implicated in cancer. nih.gov Other derivatives have shown potential as inhibitors of enzymes like cyclooxygenase (COX), suggesting anti-inflammatory applications.

Anticancer Activity: Beyond HDAC inhibition, indole-piperazine compounds have demonstrated a range of anticancer activities. Some derivatives induce apoptosis in cancer cells, as seen with certain 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indoles. nih.gov The indole scaffold itself is present in numerous anticancer agents and can influence processes like tubulin polymerization and the inhibition of receptor tyrosine kinases. nih.govmdpi.com

Antibacterial Activity: Novel indole-piperazine derivatives have shown promising antibacterial efficacy against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Neuroprotection: Recent studies have explored the neuroprotective potential of this chemical class. For instance, indole-piperazine derivatives designed as selective HDAC6 inhibitors have been shown to promote neurite outgrowth and protect against oxidative damage in neuronal cells. nih.gov Furthermore, novel piperazine-based compounds are being developed to target both amyloid-β and tau aggregation in Alzheimer's disease. nih.gov

Combination Therapy Approaches

The potential of this compound and its analogues in combination with other therapeutic agents is a promising area of investigation. Combining drugs with different mechanisms of action can lead to synergistic effects, enhanced efficacy, and the potential to overcome drug resistance.

For example, in cancer treatment, combining an indole-piperazine derivative that targets a specific pathway with a conventional chemotherapeutic agent could allow for lower doses of the cytotoxic drug, thereby reducing side effects. rsc.org The use of piperine (B192125), a natural product containing a piperidine (B6355638) ring (structurally related to piperazine), has been shown to enhance the pharmacokinetic profile of several drugs and exhibit synergistic effects when combined with other therapeutic molecules. nih.gov This suggests that piperazine-containing compounds could also act as chemosensitizers.

A phase II clinical study has explored the combination of anlotinib, an indole-containing multi-targeted tyrosine kinase inhibitor, with chemotherapy for the treatment of metastatic colon cancer. rsc.org This highlights the clinical potential of combination therapies involving this class of compounds.

Addressing Drug Resistance Mechanisms

Drug resistance is a major obstacle in the treatment of many diseases, particularly cancer. The development of novel compounds that can circumvent or reverse drug resistance is a critical area of research. Indole derivatives have shown potential in acting on diverse targets in cancer cells, making them promising candidates for combating drug-resistant cancers. nih.gov

One of the key mechanisms of multidrug resistance (MDR) in cancer is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the cancer cells. Research has shown that certain alkaloids containing a piperidine or piperazine-like structure can act as P-gp substrates and chemosensitizers, enhancing the efficacy of conventional anticancer drugs. nih.gov

Furthermore, some indole-containing compounds have already been successfully used in the clinical setting for the treatment of drug-resistant cancers, including Semaxanib and Sunitinib. nih.gov This provides a strong rationale for the continued development of novel indole-piperazine derivatives specifically designed to be effective against resistant tumors.

Translation to Clinical Applications (if applicable to broader indole-piperazine class)

The therapeutic potential of the broader indole-piperazine class is underscored by the successful translation of several compounds into clinically approved drugs. These examples provide a strong foundation and rationale for the continued development of new derivatives, including those based on the this compound scaffold.

Table 2: Clinically Approved Drugs from the Broader Indole-Piperazine Class

| Drug Name | Therapeutic Area | Mechanism of Action | Reference(s) |

| Vilazodone | Major Depressive Disorder | Serotonin Partial Agonist and Reuptake Inhibitor (SPARI) | nih.govnih.govpsychiatryinvestigation.orgdrugbank.commayoclinic.org |

| Flibanserin | Hypoactive Sexual Desire Disorder | Multifunctional Serotonin Agonist and Antagonist (MSAA) | nih.govdrugbank.comontosight.aipatsnap.comwikipedia.org |

| Sunitinib | Cancer (Renal, Gastrointestinal, Pancreatic) | Multi-targeted Tyrosine Kinase Inhibitor | nih.govrsc.org |

| Nintedanib | Idiopathic Pulmonary Fibrosis, NSCLC | Multi-targeted Tyrosine Kinase Inhibitor | rsc.org |

The clinical success of these drugs demonstrates the druggability of the indole-piperazine scaffold and its ability to yield compounds with favorable pharmacokinetic and pharmacodynamic properties. The diverse mechanisms of action of these approved drugs, from modulating neurotransmitter systems to inhibiting key enzymes in cancer, highlight the vast therapeutic landscape that can be explored with novel analogues of this compound. Future research will likely focus on leveraging the knowledge gained from these clinical successes to design the next generation of indole-piperazine-based therapeutics.

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-(piperazin-1-ylmethyl)-1H-indole derivatives?

Methodological Answer : Synthesis optimization requires balancing regioselectivity and functional group compatibility. For example:

- Nucleophilic substitution : Piperazine can be introduced via alkylation of 3-(bromomethyl)-1H-indole intermediates under inert conditions (e.g., dry DMF, 60°C) .

- Protection strategies : Use Boc-protected piperazine to prevent side reactions during indole core modifications .

- Purification : Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) is critical for isolating high-purity products .

Validation via ¹H/¹³C NMR (e.g., δ ~3.2 ppm for piperazine CH₂ groups) and HRMS ensures structural fidelity .

Q. How can researchers confirm the structural integrity of this compound analogs?

Methodological Answer : Combine spectroscopic and computational tools:

- NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm for indole H) and piperazine methylene protons (δ 2.5–3.5 ppm) .

- HRMS : Match experimental and theoretical m/z values (e.g., [M+H]⁺ = 242.36 for C₁₆H₂₂N₂) .

- X-ray crystallography : Resolve ambiguities in stereochemistry or substituent positioning, though this requires high-quality single crystals .